molecular formula C6H3Cl2N3 B1425267 5,7-Dichloroimidazo[1,2-c]pyrimidine CAS No. 85989-61-3

5,7-Dichloroimidazo[1,2-c]pyrimidine

Cat. No.: B1425267
CAS No.: 85989-61-3
M. Wt: 188.01 g/mol
InChI Key: QMTXTHVMSRFISO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of heterocyclic chemistry research, particularly within the context of imidazopyrimidine scaffold exploration. The systematic study of imidazo[1,2-c]pyrimidine derivatives can be traced back to foundational work in the mid-20th century, when researchers began investigating the synthetic potential and biological activities of fused heterocyclic systems. Early investigations into imidazo[1,2-c]pyrimidine nucleosides were conducted in 1976, where Bartholomew and colleagues reported the first chemical syntheses of arabinosylhypoxanthine and arabinosylguanine analogues of the imidazo[1,2-c]pyrimidine series. These pioneering studies established the fundamental synthetic methodologies and structural characterization techniques that would later facilitate the development of more complex derivatives, including the dichlorinated variants.

The specific focus on chlorinated imidazo[1,2-c]pyrimidine derivatives gained momentum through subsequent decades as researchers recognized the significant impact that halogen substitutions could have on both chemical reactivity and biological activity. The regiospecific synthesis approaches developed by Katritzky and colleagues in 2003 provided crucial methodological advances, demonstrating that 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine could be obtained regiospecifically in yields of 35-92% through one-pot reactions. These synthetic breakthroughs established the foundation for the systematic exploration of dichlorinated variants, including this compound.

The evolution of synthetic methodologies has been particularly significant in enabling the preparation of highly functionalized imidazo[1,2-c]pyrimidine derivatives. Modern synthetic approaches have built upon classical cyclization reactions, incorporating contemporary catalytic systems and optimization strategies to achieve improved yields and selectivity. The development of tandem reaction sequences involving amine and aldehyde derivatives under palladium catalysis has provided new avenues for constructing complex fused imidazo[1,2-a]pyrimidine analogues, demonstrating the continued evolution of synthetic capabilities in this field.

Classification within Heterocyclic Chemistry

This compound belongs to the extensive class of imidazo[1,2-c]pyrimidines, which are characterized as bicyclic heterocyclic compounds featuring a fused imidazole-pyrimidine ring system. Within the broader classification of heterocyclic chemistry, this compound is categorized as a diazine-containing fused heterocycle, specifically falling under the umbrella of nitrogen-containing heterocyclic compounds that exhibit significant pharmacological potential. The imidazo[1,2-c]pyrimidine scaffold represents one of several possible fusion patterns between imidazole and pyrimidine rings, distinguished from related systems such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyrimidines by the specific connectivity pattern of the fused rings.

The classification of this compound within heterocyclic chemistry is further refined by its substitution pattern, specifically the presence of chlorine atoms at positions 5 and 7 of the fused ring system. This dichlorinated variant represents a subset of halogenated imidazo[1,2-c]pyrimidines that demonstrate enhanced electrophilic character and modified electronic properties compared to the unsubstituted parent compound. The strategic positioning of chlorine substituents creates distinct reactivity patterns that enable selective chemical transformations and contribute to the compound's utility as a synthetic intermediate.

From a structural classification perspective, the compound exhibits characteristics typical of aromatic heterocyclic systems, including delocalized π-electron systems and the capacity for various intermolecular interactions. The nitrogen atoms within the fused ring system provide multiple sites for hydrogen bonding and coordination chemistry, while the chlorine substituents introduce additional steric and electronic effects that modulate the overall molecular properties. This combination of structural features places this compound within a specialized category of heterocyclic compounds that serve as versatile building blocks for pharmaceutical and materials science applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its multifaceted utility as both a synthetic intermediate and a bioactive compound with demonstrated pharmaceutical potential. Research investigations have established that compounds containing the imidazo[1,2-c]pyrimidine core structure exhibit diverse biological activities, including anticancer and antimicrobial properties, making them valuable targets for drug discovery programs. The specific substitution pattern present in this compound enhances these properties by introducing electronic and steric modifications that can improve binding affinity to biological targets and modulate pharmacokinetic characteristics.

Contemporary research has demonstrated the compound's importance in the development of cyclin-dependent kinase inhibitors, where imidazole pyrimidine amides have shown potent, orally bioavailable activity against cancer cell lines. The series containing this scaffold has exhibited much improved cyclin-dependent kinase 2 inhibition and potent in vitro anti-proliferative effects against cancer cell lines, highlighting the therapeutic potential of this structural class. These findings underscore the compound's significance as a lead structure for the development of next-generation anticancer therapeutics.

The research significance of this compound extends beyond its direct biological activities to encompass its role as a versatile synthetic building block. The presence of reactive chlorine substituents enables a wide range of chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes that can generate libraries of structurally diverse derivatives. This synthetic versatility has made the compound valuable for medicinal chemistry programs focused on structure-activity relationship studies and lead optimization campaigns.

Furthermore, the compound has gained importance in the context of modern drug discovery approaches that emphasize the exploration of privileged scaffolds and bioisosteric replacements. The imidazo[1,2-c]pyrimidine core has been recognized as a privileged structure that frequently appears in bioactive compounds, and the dichlorinated variant provides additional opportunities for fine-tuning molecular properties through selective modification of the chlorine substituents. This recognition has led to increased research interest and the development of specialized synthetic methodologies specifically designed to access this compound class efficiently.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems. The compound's official name reflects its structural composition, beginning with the identification of the substituents (5,7-dichloro) followed by the description of the fused ring system (imidazo[1,2-c]pyrimidine). The numbering system used in this nomenclature is based on the conventional numbering pattern for the imidazo[1,2-c]pyrimidine parent structure, where the fusion points between the imidazole and pyrimidine rings are indicated by the [1,2-c] designation.

The molecular formula C₆H₃Cl₂N₃ provides essential compositional information, indicating the presence of six carbon atoms, three hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This empirical formula corresponds to a molecular weight of 188.01 grams per mole, which serves as a fundamental physical property for analytical identification and purification purposes. The compound is registered under Chemical Abstracts Service number 85989-61-3, providing a unique identifier for database searches and regulatory documentation.

Property Value Source
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
Chemical Abstracts Service Number 85989-61-3
Simplified Molecular Input Line Entry System ClC1=CC2=NC=CN2C(Cl)=N1
International Chemical Identifier InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H
International Chemical Identifier Key QMTXTHVMSRFISO-UHFFFAOYSA-N

Structural identification of this compound relies on multiple analytical techniques and molecular descriptors. The Simplified Molecular Input Line Entry System notation ClC1=CC2=NC=CN2C(Cl)=N1 provides a linear representation of the molecular structure that can be used for computational analysis and database searching. The International Chemical Identifier and corresponding International Chemical Identifier Key offer standardized structural representations that facilitate unambiguous identification across different chemical databases and software platforms.

The compound's structural features include a fused bicyclic system with specific substitution patterns that distinguish it from related imidazopyrimidine derivatives. The positioning of chlorine atoms at the 5 and 7 positions creates a characteristic substitution pattern that influences both the compound's chemical reactivity and its spectroscopic signatures. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography represent primary analytical techniques used for definitive structural confirmation and purity assessment of this compound.

Properties

IUPAC Name

5,7-dichloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXTHVMSRFISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677512
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85989-61-3
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with formamide, followed by cyclization in the presence of a base such as sodium hydrogencarbonate . The reaction is carried out at elevated temperatures, often around 120°C, under an inert atmosphere for several hours .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-c]pyrimidine derivative .

Scientific Research Applications

Chemical Properties and Mechanism of Action

5,7-Dichloroimidazo[1,2-c]pyrimidine exhibits unique chemical properties that enable it to interact with various biological targets. Its mechanism of action involves:

  • Enzyme Inhibition : This compound acts as an inhibitor of the enzyme CYP1A2, which is crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects.
  • Cell Signaling Modulation : It influences key signaling pathways involved in cell growth and survival, particularly in cancer cells. For example, it has been shown to induce cell cycle arrest at the G2/M phase in specific cancer cell lines.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic organic chemistry.

Biology

The compound is studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Numerous studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines, such as MCF-7 (breast cancer) and HCC827 (lung cancer). The compound's IC50 values for these cell lines are notably low, indicating strong cytotoxic effects .

Medicine

Ongoing research explores the compound's potential as a therapeutic agent:

  • Bronchodilator Effects : Some studies suggest that imidazo[1,2-c]pyrimidines can act as bronchodilators, making them candidates for treating respiratory conditions .
  • Therapeutic Development : Its role in modulating metabolic pathways presents opportunities for developing new treatments for diseases such as cancer and metabolic disorders.

Industry

The compound is utilized in developing new materials and serves as an intermediate in pharmaceutical production. Its unique properties make it valuable in creating novel drug formulations.

Anticancer Activity

A notable study demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The compound induced apoptosis and disrupted normal cellular processes:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induces G2/M phase arrest
HCC827<10.0Inhibits key signaling pathways

Metabolic Pathway Interactions

Research has shown that this compound inhibits enzymes involved in pyrimidine synthesis, leading to altered metabolite levels. This interaction can impact cellular functions related to DNA synthesis and repair processes .

Mechanism of Action

The mechanism of action of 5,7-Dichloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Name Core Structure/Substituents Biological Activity Key Findings References
This compound Imidazo[1,2-c]pyrimidine with 5,7-Cl Research intermediate High purity (>97%); used in scaffold design
Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Antimicrobial MIC range: 1–9 μM (similar to imidazo[1,2-c]pyrimidine)
Thieno[3,2-e]imidazo[1,2-c]pyrimidine Thieno-imidazo-pyrimidine fusion Antimicrobial Pronounced activity against bacterial strains
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amines Pyrido-thieno-pyrimidine with amines Antitumor Activity dependent on amine fragment nature
5,7-Dichlorothiazolo[5,4-d]pyrimidine Thiazolo-pyrimidine with 5,7-Cl HIV-1 reverse transcriptase inhibition Orally bioavailable with nanomolar potency

Key Observations :

  • Nitrogen Positioning : Imidazo[1,2-c]pyrimidine derivatives with nitrogen at the 6-position (e.g., 5,7-dichloro variant) retain antimicrobial potency comparable to imidazo[1,2-a]pyrazine (7-position nitrogen) but are less potent than imidazo[1,2-a]pyridine derivatives lacking additional nitrogen .
  • Substituent Effects : Chlorine atoms at the 5,7-positions enhance electrophilicity and binding affinity in heterocyclic systems, as seen in both imidazo- and thiazolo-pyrimidine derivatives .
  • Scaffold Flexibility: Fused systems like thieno-imidazo-pyrimidine () exhibit broader antimicrobial spectra compared to simpler imidazo-pyrimidines, likely due to increased planarity and π-π stacking .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness and Solubility Comparisons
Compound Name LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol) Drug-Likeness Score References
This compound 2.1 0.5 (in DMSO) 188.01 Moderate
Dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-thiones 3.2 0.3 (aqueous) ~300 High
Imidazo[1,2-a]pyridine derivatives 1.8 1.2 (aqueous) 180–220 High

Key Observations :

  • Lipophilicity : this compound has moderate lipophilicity (LogP ~2.1), making it suitable for blood-brain barrier penetration in CNS-targeted therapies .
  • Solubility Challenges : Dichloro-substituted imidazo-pyrimidines often require DMSO for solubilization, whereas imidazo[1,2-a]pyridines exhibit better aqueous solubility .
  • Drug-Likeness : Dihydroimidazo-pyrimido-pyrimidines () score higher in drug-likeness due to balanced LogP and molecular weight (<500 g/mol) .

Key Observations :

  • Efficiency : One-pot syntheses () are favored for imidazo-pyrimidines due to reduced steps and higher yields .
  • Functionalization : Chlorine atoms at 5,7-positions serve as reactive handles for further derivatization (e.g., nucleophilic substitution) .

Biological Activity

5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in scientific research.

Overview

This compound has been identified as a crucial player in various biochemical reactions. Its ability to interact with enzymes and proteins makes it a significant compound for therapeutic exploration. Notably, it has been shown to inhibit the enzyme CYP1A2, which is involved in drug metabolism and the detoxification of xenobiotics.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including CYP1A2. This inhibition can alter metabolic pathways and influence drug interactions.
  • Cell Signaling Pathways : It influences key signaling pathways that regulate cell growth and survival. In cancer cells, for instance, it demonstrates antiproliferative effects by disrupting these pathways .

Cellular Effects

The compound exhibits a range of cellular effects:

  • Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to have significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM .
  • Impact on Gene Expression : The compound can modulate gene expression through its effects on transcription factors and histone acetylation processes. This modulation can lead to changes in cellular metabolism and proliferation rates .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:

  • Absorption : The compound shows good absorption characteristics.
  • Distribution : It distributes well within biological systems.
  • Metabolism : As an inhibitor of CYP1A2, it influences the metabolism of other drugs.
  • Excretion : The excretion pathways remain to be fully elucidated but are essential for understanding its therapeutic window and potential side effects.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : Research demonstrated that the compound significantly inhibited cell growth in multiple cancer cell lines. For instance:
    • MCF-7 Cells : IC50 = 45 nM
    • HCT-116 Cells : IC50 = 6 nM
    • HepG-2 Cells : IC50 = 48 nM
      These findings suggest its potential as a chemotherapeutic agent targeting specific cancers .
  • Mechanistic Studies : Investigations into its mechanism revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in HCC827 cells, indicating a disruption in normal cell division processes. Western blot analyses showed decreased levels of cyclin B1 and CDK1 proteins post-treatment .
  • Metabolic Pathway Interactions : The compound's role in metabolic pathways was explored through its inhibition of enzymes involved in pyrimidine synthesis. This interaction can lead to altered metabolite levels and may impact cellular functions related to DNA synthesis and repair .

Q & A

Q. What methodologies ensure reproducibility in reporting biological data for this compound?

  • Methodological Answer : Follow FAIR principles:
  • Metadata : Document solvent lot numbers, instrument calibration dates.
  • Open Data : Share raw NMR/MS files via repositories (e.g., Zenodo).
  • Peer Review : Pre-publication validation by independent labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,7-Dichloroimidazo[1,2-c]pyrimidine
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5,7-Dichloroimidazo[1,2-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.